SW120: A Technical Guide to a Selective Sigma-2 Receptor Fluorescent Ligand
SW120: A Technical Guide to a Selective Sigma-2 Receptor Fluorescent Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW120 is a novel, high-affinity, and selective fluorescent ligand for the sigma-2 (σ2) receptor. Its intrinsic fluorescence provides a powerful tool for researchers to visualize and track the sigma-2 receptor in vitro and in vivo, facilitating a deeper understanding of its biological roles and its potential as a therapeutic target, particularly in oncology. The sigma-2 receptor is overexpressed in a variety of tumor cell lines and is implicated in cell proliferation, making SW120 a valuable probe for cancer biology research.[1][2][3] This guide provides a comprehensive overview of SW120, including its binding characteristics, fluorescent properties, experimental protocols, and associated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SW120, facilitating comparison and experimental design.
Table 1: Receptor Binding Affinity and Selectivity
| Ligand | Ki for σ2 Receptor (nM) | Ki for σ1 Receptor (nM) | Selectivity (σ1/σ2) |
| SW120 | 11 | 450 | 40.9 |
Data derived from competitive binding assays using [3H]RHM-1 and rat liver membrane homogenates.[1]
Table 2: Cellular Kinetics and Internalization
| Parameter | Value | Cell Line |
| Time to 50% Max. Fluorescence Intensity | 11 minutes | MDA-MB-435 |
| Time to 50% Washout | 1 hour | MDA-MB-435 |
| Internalization Pathway | Partially via endocytosis | MDA-MB-435 |
Internalization of SW120 was reduced by approximately 30% in the presence of the endocytosis inhibitor phenylarsine oxide.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments involving SW120 are provided below.
In Vitro Sigma Receptor Binding Assay
This protocol determines the binding affinity (Ki) of SW120 for sigma-1 and sigma-2 receptors.
Materials:
-
Rat liver membrane homogenates
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[3H]RHM-1 (for sigma-2 receptor)
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(+)-[3H]pentazocine (for sigma-1 receptor)
-
SW120 (or other test compounds)
-
Tris buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of SW120.
-
In a reaction tube, mix the rat liver membrane homogenate, the radioligand ([3H]RHM-1 for σ2 or (+)-[3H]pentazocine for σ1), and a specific concentration of SW120.
-
Incubate the mixture at a specified temperature and duration (e.g., 37°C for 1 hour).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold Tris buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known sigma receptor ligand (e.g., haloperidol).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Cell Culture and SW120 Internalization Assay
This protocol assesses the rate of SW120 uptake into live cells.
Materials:
-
MDA-MB-435 human breast cancer cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SW120 (10 nM)
-
Flow cytometer
Procedure:
-
Culture MDA-MB-435 cells to confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Incubate the cells with 10 nM SW120 at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), collect an aliquot of the cell suspension.
-
Analyze the fluorescent intensity of the cells using a flow cytometer.
-
Determine the time required to reach 50% of the maximum fluorescence intensity.
Subcellular Localization using Confocal Microscopy
This protocol visualizes the distribution of SW120 within cellular organelles.
Materials:
-
Cells grown on coverslips
-
SW120
-
Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum, LysoTracker for lysosomes)
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Incubate the cells with specific organelle trackers according to the manufacturer's instructions.
-
Wash the cells and then incubate with SW120.
-
Stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for each fluorophore.
-
Analyze the colocalization of SW120 fluorescence with the signals from the organelle trackers. SW120 has been shown to partially colocalize with markers for the mitochondria, endoplasmic reticulum, lysosomes, and the plasma membrane, but not the nucleus.[1][2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving SW120.
Caption: Workflow of SW120 internalization into a cancer cell line.
Caption: Subcellular localization of SW120 within a cell.
In Vivo Applications
In vivo studies have demonstrated a positive correlation between the uptake of SW120 in solid tumors and peripheral blood mononuclear cells of mice and the expression level of the cell proliferation marker Ki-67.[1][2][3] This suggests that SW120 can be utilized as an optical imaging agent to visualize and potentially quantify cell proliferation in vivo.
Conclusion
SW120 is a highly valuable tool for studying the sigma-2 receptor. Its strong and selective binding, coupled with its fluorescent properties, enables a wide range of applications in cancer cell biology, from in vitro binding assays to in vivo imaging of cell proliferation. The detailed protocols and data presented in this guide are intended to facilitate the effective use of SW120 in research and drug development.
References
- 1. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and evaluation of two novel fluorescent sigma-2 receptor ligands as proliferation probes - PubMed [pubmed.ncbi.nlm.nih.gov]
